molecular formula C23H15F2NO3S B2814772 (6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone CAS No. 895647-55-9

(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone

Cat. No. B2814772
CAS RN: 895647-55-9
M. Wt: 423.43
InChI Key: NRTIDUQJVJUWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C22H22F2N2O3S and a molecular weight of 432.48 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, often involves chemical modification of the quinoline skeleton . This can result in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains fluorine atoms at specific positions, which can result in a remarkable improvement of its properties .


Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, exhibit various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C22H22F2N2O3S and a molecular weight of 432.48 .

Scientific Research Applications

Spectroscopic Properties and Structural Analysis

  • The spectroscopic properties, including electronic absorption, excitation, and fluorescence of related quinolinyl(phenyl)methanones, were studied, revealing dual fluorescence in various solvents and significant effects of substitution patterns on molecular orbital energies. These insights can aid in designing molecules with desired electronic and optical properties (Al-Ansari, 2016).

Antitumor and Antiproliferative Activities

  • Certain 2-anilino-3-aroylquinolines, closely related structurally, demonstrated remarkable antiproliferative activity against various human cancer cell lines, indicating the potential of these compounds in cancer research. The mechanisms of action include inhibition of tubulin polymerization and induction of apoptosis (Srikanth et al., 2016).

Fluorescent Labeling and Biomedical Analysis

  • Novel fluorophores derived from quinolinones, exhibiting strong fluorescence across a wide pH range in aqueous media, were identified. These compounds' stability and fluorescence characteristics make them suitable for use as fluorescent labeling reagents in biomedical analysis (Hirano et al., 2004).

Antimicrobial and Antimalarial Agents

  • Synthesis and evaluation of quinoline derivatives for antimicrobial and antimalarial activities have been explored. These studies highlight the potential of quinoline-based compounds as therapeutic agents against infectious diseases (Parthasaradhi et al., 2015).

Amylolytic Agents

  • Fluorine-containing quinoline-4-carboxylic acids and related compounds were synthesized and showed activity against Aspergillus fungi as amylolytic agents. This research suggests the utility of these compounds in developing new antifungal treatments (Makki et al., 2012).

Proton Exchange Membranes

  • Sulfonated poly(arylene ether sulfone) copolymers, involving sulfonylquinoline units, were developed for fuel cell applications, demonstrating high proton conductivity and suitability as polyelectrolyte membrane materials (Kim et al., 2008).

Mechanism of Action

The mechanism of action of quinoline derivatives is often related to their ability to inhibit bacterial DNA-gyrase and type IV topoisomerase . This unique mechanism of action allows quinoline derivatives to be used for the treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

Safety and Hazards

As a research chemical, “(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” should be handled with appropriate safety measures. It is not intended for diagnostic or therapeutic use .

Future Directions

The future directions in the research of quinoline derivatives like “(6-Fluoro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” could involve further exploration of their therapeutic potential. Given their unique mechanism of action and wide range of biological activities, these compounds could be further developed and optimized for various medical applications .

properties

IUPAC Name

[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO3S/c1-14-2-4-15(5-3-14)22(27)20-13-26-21-11-8-17(25)12-19(21)23(20)30(28,29)18-9-6-16(24)7-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTIDUQJVJUWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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